cyclopropylmethyl diphenylphosphinate
Overview
Description
Cyclopropylmethyl diphenylphosphinate is an organophosphorus compound characterized by the presence of a cyclopropylmethyl group attached to a diphenylphosphinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropylmethyl diphenylphosphinate can be synthesized through the reaction of cyclopropylmethyl chloride with diphenylphosphinic acid in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the phosphinate ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Cyclopropylmethyl diphenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the cyclopropylmethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Scientific Research Applications
Cyclopropylmethyl diphenylphosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of cyclopropylmethyl diphenylphosphinate involves its interaction with molecular targets through its phosphinate group. The compound can act as a ligand, forming complexes with metal ions, or as a reagent, participating in various chemical transformations. The cyclopropylmethyl group can influence the reactivity and selectivity of the compound in these processes.
Comparison with Similar Compounds
Cyclopropylmethyl diphenylphosphinate can be compared with other similar compounds such as:
Diphenylphosphinic acid: Lacks the cyclopropylmethyl group, resulting in different reactivity.
Cyclopropylmethyl phosphine: Contains a phosphine group instead of a phosphinate, leading to distinct chemical properties.
Cyclopropylmethyl diphenylphosphine oxide: An oxidized form with different applications and reactivity.
Properties
IUPAC Name |
[cyclopropylmethoxy(phenyl)phosphoryl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17O2P/c17-19(18-13-14-11-12-14,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14H,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGRWNJDDFYXJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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